molecular formula C16H15ClF3N3O3 B2769168 (5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396867-22-3

(5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2769168
CAS RN: 1396867-22-3
M. Wt: 389.76
InChI Key: KVQRQUIVHWNLQO-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15ClF3N3O3 and its molecular weight is 389.76. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

(5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: has demonstrated promising antiviral activity. Specifically, it inhibits human adenovirus (HAdV) infection by preventing viral particle escape from the endosome. Unlike niclosamide, which is another antiviral agent, compound 16 (also known as JMX0493) stabilizes the viral capsid, thereby blocking subsequent uncoating and the presentation of lytic protein VI. This mechanism makes it a potential candidate for treating HAdV infections .

Boronic Acid Derivatives

Given the presence of a boronic acid moiety, exploring its reactivity in Suzuki-Miyaura cross-coupling reactions or other palladium-catalyzed transformations could lead to novel derivatives with diverse biological activities .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O3/c1-25-12-5-4-10(17)7-11(12)14(24)23-6-2-3-9(8-23)13-21-22-15(26-13)16(18,19)20/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQRQUIVHWNLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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